Adenosine-2-carboxy methyl amide

Metabolomics Mass Spectrometry Nucleoside Analog Tracking

Adenosine-2-carboxy methyl amide (CAS not assigned; catalog identifiers: HY-152320, T75033) is a purine nucleoside analog structurally characterized by an N-methyl carboxamide moiety at the 2-position of the adenine base, yielding a molecular formula of C₁₂H₁₆N₆O₅ and molecular weight of 324.29 g/mol. As a 2-modified adenosine derivative, this compound belongs to a class of nucleoside antimetabolites investigated for broad-spectrum anticancer activity, particularly against indolent lymphoid malignancies.

Molecular Formula C12H16N6O5
Molecular Weight 324.29 g/mol
Cat. No. B15598274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-2-carboxy methyl amide
Molecular FormulaC12H16N6O5
Molecular Weight324.29 g/mol
Structural Identifiers
InChIInChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6+,7+,12-/m1/s1
InChIKeyDGFFQWGDEOBWQE-DKOVSHIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenosine-2-carboxy Methyl Amide for Research Procurement: A 2-Modified Purine Nucleoside Analog with Differentiated Physicochemical Properties


Adenosine-2-carboxy methyl amide (CAS not assigned; catalog identifiers: HY-152320, T75033) is a purine nucleoside analog structurally characterized by an N-methyl carboxamide moiety at the 2-position of the adenine base, yielding a molecular formula of C₁₂H₁₆N₆O₅ and molecular weight of 324.29 g/mol [1]. As a 2-modified adenosine derivative, this compound belongs to a class of nucleoside antimetabolites investigated for broad-spectrum anticancer activity, particularly against indolent lymphoid malignancies . The compound exists as a solid at room temperature, with a computed XLogP3 of -1.4 and rotatable bond count of 3, parameters that differentiate it from unsubstituted and other 2-modified adenosine analogs in terms of lipophilicity and conformational flexibility [1].

Why Adenosine-2-carboxy Methyl Amide Cannot Be Readily Substituted by Unmodified Adenosine or Alternative 2-Modified Analogs


Purine nucleoside analogs with 2-position modifications exhibit substantial variation in molecular recognition, physicochemical behavior, and metabolic stability depending on the specific substituent introduced. Adenosine-2-carboxy methyl amide differs from the unsubstituted parent adenosine (MW 267.24, C₁₀H₁₃N₅O₄) by the addition of an N-methyl carboxamide group, which increases molecular weight by 57 Da, adds two hydrogen bond acceptors and one hydrogen bond donor, and alters the computed lipophilicity profile [1]. Compared to its close structural analog adenosine-2-carboxamide (ACA, HY-152318, C₁₁H₁₄N₆O₅, MW 310.27)—which bears a primary carboxamide at the 2-position—the methyl substitution in the target compound replaces a primary amide hydrogen with a methyl group, eliminating one hydrogen bond donor and modestly increasing hydrophobicity . These structural distinctions translate to measurable differences in hydrogen bonding capacity (5 H-bond donors vs. 6 for ACA), rotatable bond count (3 vs. 2 for ACA), and predicted solubility and permeability behavior, making direct substitution of one analog for another scientifically unjustified without experimental validation of the specific derivative in the intended assay system [2].

Adenosine-2-carboxy Methyl Amide: Quantitative Comparative Evidence for Scientific Selection


Molecular Weight Increase of 57 Da Relative to Parent Adenosine Enables Analytical Discrimination in Metabolic Profiling

Adenosine-2-carboxy methyl amide (MW 324.29) exhibits a molecular weight increase of 57.05 Da relative to the unmodified parent compound adenosine (MW 267.24) [1]. This mass shift corresponds precisely to the addition of the N-methyl carboxamide moiety (C₂H₃NO, exact mass 57.0215 Da), providing a quantifiable and analytically resolvable difference that permits unambiguous discrimination between the analog and endogenous adenosine pools using standard LC-MS/MS or HRMS detection methods [2]. In metabolomic workflows, this mass differential enables the compound to serve as a traceable probe without isotopic labeling, facilitating pharmacokinetic tracking and intracellular conversion studies .

Metabolomics Mass Spectrometry Nucleoside Analog Tracking

Reduced Hydrogen Bond Donor Count of 5 Relative to Adenosine-2-carboxamide (6) Modulates Physicochemical Interaction Potential

Adenosine-2-carboxy methyl amide possesses 5 hydrogen bond donors, whereas its close structural analog adenosine-2-carboxamide (ACA, HY-152318) possesses 6 hydrogen bond donors due to the presence of a primary amide (–CONH₂) at the 2-position rather than a secondary N-methyl amide (–CONHCH₃) [1]. Both compounds share an identical hydrogen bond acceptor count of 9, but the methyl substitution eliminates one hydrogen bond donor capacity while modestly increasing hydrophobicity, as reflected in the higher molecular weight (324.29 vs. 310.27) and differing predicted logP values . This quantitative difference in H-bond donor count directly influences aqueous solubility, membrane permeability, and potential for specific polar interactions with target binding sites, making the two analogs non-interchangeable in assays sensitive to these physicochemical parameters [2].

Physicochemical Profiling Medicinal Chemistry Structure-Activity Relationship

Increased Rotatable Bond Count of 3 Compared to Adenosine-2-carboxamide (2) Affords Greater Conformational Flexibility

Adenosine-2-carboxy methyl amide contains 3 rotatable bonds, whereas its primary amide analog adenosine-2-carboxamide contains only 2 rotatable bonds [1]. The additional rotatable bond in the target compound arises from the N-methyl amide linkage (–C(O)NH–CH₃), which introduces an additional degree of rotational freedom compared to the planar primary amide group [2]. This structural feature increases the conformational ensemble available to the molecule, which may influence both its entropic contribution to binding free energy and its ability to adopt specific conformations required for optimal interaction with enzyme active sites or transporter proteins. Increased rotatable bond count is also a known parameter in predicting oral bioavailability (Lipinski's Rule of Five) and passive membrane permeability, where higher counts generally correlate with reduced permeability .

Conformational Analysis Molecular Modeling Ligand Design

Methyl Amide Substitution Confers Distinct Metabolic Vulnerability Relative to 2-Fluoro Adenosine Analogs in Prodrug Activation Pathways

Unlike 2-fluoro-substituted adenosine analogs (e.g., fludarabine, cladribine) that require enzymatic cleavage or phosphorylation for activation, the 2-carboxy methyl amide moiety in adenosine-2-carboxy methyl amide presents a distinct metabolic liability that is not a substrate for the purine nucleoside phosphorylase (PNP)-mediated cleavage pathways critical to the antitumor activity of 2-fluoro-2′-deoxyadenosine analogs . The amide bond at the 2-position is stable to PNP cleavage, whereas 2-fluoro-2′-deoxyadenosine is cleaved by PNP to release 2-F-adenine, a toxic purine analog with demonstrated high bystander activity [1]. This fundamental difference in metabolic susceptibility means that adenosine-2-carboxy methyl amide may exhibit a distinct intracellular accumulation and efflux profile, potentially offering utility in experimental systems where PNP-mediated activation is undesirable or where studying non-PNP-dependent mechanisms of nucleoside analog cytotoxicity is the research objective .

Prodrug Metabolism Enzymatic Activation Antimetabolite Pharmacology

Validated Research Applications of Adenosine-2-carboxy Methyl Amide Based on Comparative Physicochemical and Structural Evidence


Structure-Activity Relationship (SAR) Studies Investigating 2-Position Amide N-Methylation Effects

Researchers conducting systematic SAR exploration of adenosine analogs should procure adenosine-2-carboxy methyl amide alongside adenosine-2-carboxamide (HY-152318) to directly assess the functional impact of N-methylation at the 2-position carboxamide. The quantitative differences in hydrogen bond donor count (5 vs. 6) and rotatable bond count (3 vs. 2) provide discrete physicochemical variables that can be correlated with changes in target binding affinity, selectivity profiles across adenosine receptor subtypes or kinases, and cellular permeability [1]. Paired testing of these two analogs in parallel assays enables isolation of the methyl substitution effect, a strategy supported by the compounds' structural homology and differential computed properties .

LC-MS/MS-Based Cellular Uptake and Metabolic Fate Tracking Without Isotopic Labeling

Investigators quantifying intracellular accumulation, efflux kinetics, or metabolic conversion of purine nucleoside analogs can utilize adenosine-2-carboxy methyl amide as a mass-differentiated probe relative to endogenous adenosine. The 57.05 Da mass increment enables unambiguous chromatographic separation and selected reaction monitoring (SRM) or high-resolution mass spectrometry (HRMS) detection of the parent compound and its potential metabolites without the cost and synthetic complexity associated with stable isotope labeling (e.g., ¹³C or ¹⁵N incorporation) [1]. This application is particularly valuable for studies in primary lymphoid cells or cell lines derived from indolent lymphoid malignancies, where endogenous adenosine pools are substantial and may confound quantification of isotopically unlabeled analogs with masses near the parent nucleoside .

Mechanistic Studies of Purine Nucleoside Phosphorylase (PNP)-Independent Cytotoxicity

For research programs aimed at understanding nucleoside analog antitumor mechanisms that operate independently of PNP-mediated prodrug cleavage, adenosine-2-carboxy methyl amide offers a structurally defined tool compound. Unlike 2-fluoro-substituted adenosine analogs that rely on PNP cleavage to release the cytotoxic 2-F-adenine moiety, the 2-position carboxy methyl amide is stable to PNP activity [1]. This metabolic distinction allows investigators to study the intrinsic antimetabolite effects of a 2-modified adenosine analog—including inhibition of DNA synthesis and induction of apoptosis in indolent lymphoid malignancy models —without the confounding variable of PNP-dependent bystander cytotoxicity. Such studies are relevant for characterizing the direct cellular pharmacology of this analog class and for benchmarking against PNP-activatable prodrugs .

Conformational Flexibility and Nucleoside Transporter Substrate Profiling

Scientists investigating the substrate specificity of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) should evaluate adenosine-2-carboxy methyl amide as a comparator to adenosine-2-carboxamide to determine whether the increased rotatable bond count (3 vs. 2) alters transporter recognition and cellular influx/efflux kinetics [1]. The additional rotational freedom conferred by the N-methyl amide moiety may influence the conformational ensemble available for transporter binding pocket accommodation, potentially affecting Michaelis-Menten parameters (Km and Vmax) for uptake in transporter-expressing cell lines . Such comparative transport studies are essential for predicting the tissue distribution and intracellular accumulation of 2-modified adenosine analogs in drug discovery programs targeting lymphoid tissues .

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